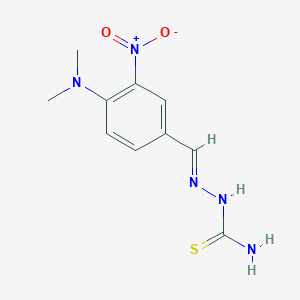

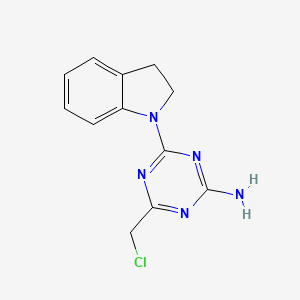

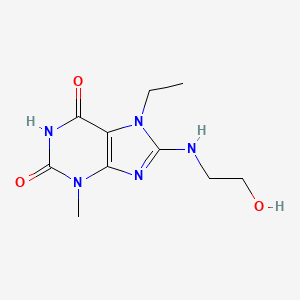

(E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Dimethylamino)pyridine (DMAP) is a toxic, corrosive solid that is widely used as a nucleophilic catalyst in various reactions . It plays a crucial role in many applications spanning chemical, biological, and technological domains .

Synthesis Analysis

DMAP has been used as a catalyst in the synthesis of α-iminonitriles via a kinetically controlled, base-mediated, and 1,3-diketone-catalyzed reaction . It has also been used in the acylation of inert alcohols and phenols under base-free conditions .Chemical Reactions Analysis

DMAP is widely used as a nucleophilic catalyst in esterification, hydrosilylation, Bayliss–Hillman reactions, and many more . It has also been used in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids .Physical And Chemical Properties Analysis

The protonation state of DMAP and how this protonation state is changed with adsorption on a solid surface is known to play a crucial role in many of its applications .Aplicaciones Científicas De Investigación

Corrosion Inhibition

(E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide has been investigated for its ability to inhibit corrosion, particularly on mild steel in industrial water mediums. Studies by Shivakumar and Mohana (2013) highlighted its effectiveness as a corrosion inhibitor, with efficiency dependent on concentration and temperature. This compound, along with similar Schiff bases, demonstrated mixed-type inhibition behavior, with adsorption following Langmuir adsorption isotherm. Thermodynamic parameters and quantum chemical parameters were also analyzed to understand the relationship between molecular structure and inhibition efficiency. The surface adsorbed film was characterized using scanning electron microscopy (SEM) (Shivakumar & Mohana, 2013).

Synthetic Methodologies

The compound has also played a role in synthetic chemistry, particularly in the synthesis of 1-aryl-1H-indazole derivatives through intramolecular amination. Research by Esmaeili-Marandi et al. (2014) demonstrated how 1-aryl-2-(2-nitrobenzylidene)hydrazines could be efficiently transformed into indazole derivatives in the presence of potassium tert-butoxide, showcasing the compound's utility in organic synthesis (Esmaeili-Marandi et al., 2014).

Structural and Spectral Analysis

Further, the aromatic hydrazone derivatives, including those similar to (E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide, have been synthesized and characterized through various spectroscopic methods (UV–vis, IR, 1H NMR, 13C NMR) to determine their molecular structures and analyze their corrosion inhibition behavior. For example, Chafai et al. (2019) synthesized an aromatic hydrazone derivative and investigated its corrosion inhibition behavior in sulfuric acid, with studies showing it acts as a mixed-type inhibitor. The adsorption of the compound on iron surfaces followed Langmuir isotherm, with theoretical studies supporting experimental results (Chafai et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S/c1-14(2)8-4-3-7(5-9(8)15(16)17)6-12-13-10(11)18/h3-6H,1-2H3,(H3,11,13,18)/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTMSGWWJJZFEV-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=NNC(=S)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=C(C=C(C=C1)/C=N/NC(=S)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779575 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)

![Methyl 3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2926803.png)

![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2926808.png)